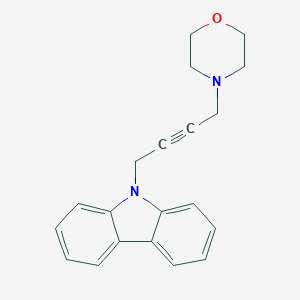

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that consists of a morpholine ring and a carbazole moiety. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Aplicaciones Científicas De Investigación

Electropolymerization

Carbazole derivatives, such as “4-(4-Carbazol-9-ylbut-2-ynyl)morpholine”, are known for their electropolymerization processes . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Biosensors

Carbazole-based compounds are suitable for a broad range of applications, including biosensors . Their unique properties make them ideal for detecting and measuring biological substances.

Corrosion Inhibition

Carbazole derivatives are also used in corrosion inhibition . Their chemical stability makes them effective in preventing the corrosion of materials.

Photovoltaics

Carbazole derivatives are used in photovoltaics . Their photochemical stability and hole-transport ability make them useful in the conversion of light into electricity.

Electroluminescent Devices

Carbazole-based compounds are used in electroluminescent devices . Their electroluminescent properties make them ideal for use in devices that emit light in response to an electric current or a strong electric field.

Field-Effect Transistors

Carbazole derivatives are used in field-effect transistors . Their good hole-transport ability makes them suitable for use in these types of transistors.

Antimicrobial Activity

A newly synthesized, functionalized carbazole derivative has shown antimicrobial potential against various microorganisms . It has been found to efficiently inhibit the growth of Gram-positive strains .

Supercapacitors

Carbazole derivatives are also used in supercapacitors . Their good hole-transport ability and stability make them suitable for use in these energy storage devices.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is the lysosomal pH . Lysosomal pH is an important modulator for many cellular processes . An agent that is capable of regulating lysosomal pH may find a wide range of potential applications in the field of biomedicine .

Mode of Action

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine interacts with its targets by efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The biochemical pathways affected by 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine are primarily related to the regulation of lysosomal pH . By disrupting the homeostasis of lysosomal pH, this compound can influence various cellular processes that are modulated by lysosomal pH .

Pharmacokinetics

Its ability to facilitate the transmembrane transport of chloride anions suggests that it may have unique adme properties

Result of Action

The result of the action of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which may have significant effects on cellular processes.

Action Environment

The action environment of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is primarily within the lysosome, where it disrupts pH homeostasis . Environmental factors that influence lysosomal pH could potentially affect the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

4-(4-carbazol-9-ylbut-2-ynyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21/h1-4,7-10H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZWQRQOHGSIJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502637.png)

![2-{[5-(Allylamino)-3,4-diphenylpyrimido[4,5-c]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B502641.png)

![N-({[5-(allylamino)-3,4-diphenylpyrimido[4,5-c]pyridazin-7-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B502642.png)

![2-[(4-Imino-3-methyl-5-phenyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B502645.png)

![6-[(4-chlorobenzyl)sulfanyl]-3-methyl-5-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502646.png)

![N-benzyl-N'-{[(5-ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]acetyl}urea](/img/structure/B502648.png)

![5-Ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidine-6-thiol](/img/structure/B502649.png)

![5-ethyl-6-(ethylsulfanyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502650.png)

![5-allyl-6-[(4-fluorobenzyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502655.png)

![N-{[(5-imino-6-methyl-3,4-diphenyl-5,6-dihydropyrimido[4,5-c]pyridazin-7-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B502656.png)

![2-{[2-(Benzyloxy)-3-methoxybenzyl]amino}ethanol](/img/structure/B502659.png)